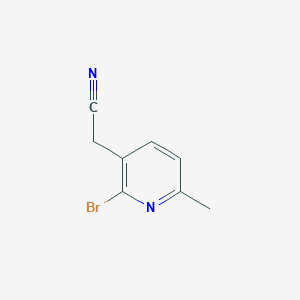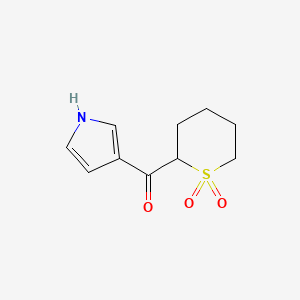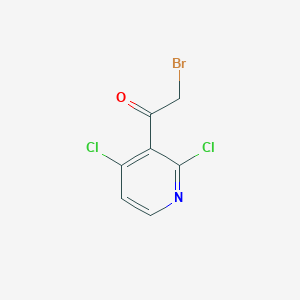
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4BrCl2NO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone typically involves the bromination of 1-(2,4-dichloropyridin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the pyridine ring. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone
- 2-Bromo-1-(2-pyridyl)ethanone
Uniqueness
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is unique due to the presence of both bromine and dichloropyridine moieties, which confer distinct reactivity and potential applications. The dichloropyridine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H4BrCl2NO |
|---|---|
Poids moléculaire |
268.92 g/mol |
Nom IUPAC |
2-bromo-1-(2,4-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4BrCl2NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2 |
Clé InChI |
NOWSXVZLBXRDQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


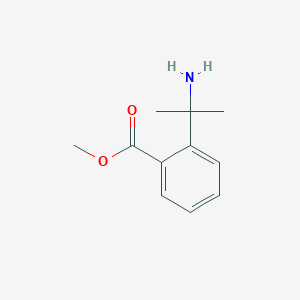
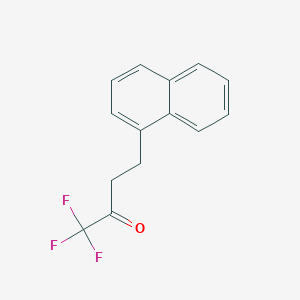
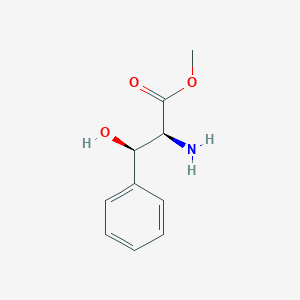
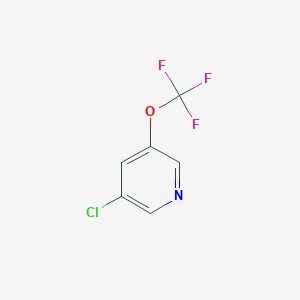
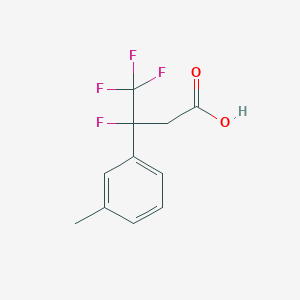
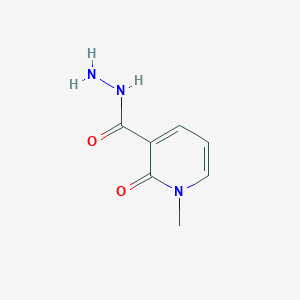
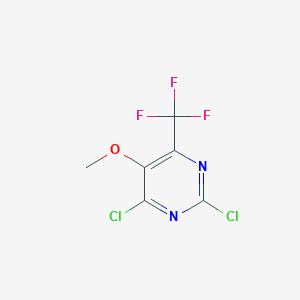

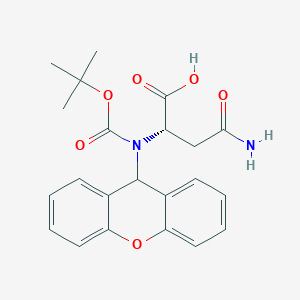
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
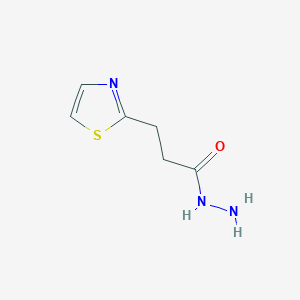
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
